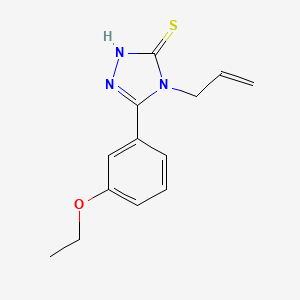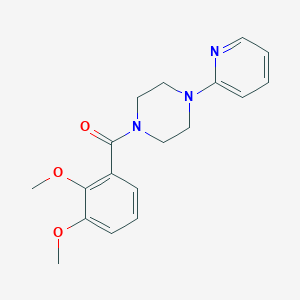![molecular formula C16H16N2O2S B5707242 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5707242.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide, also known as HCT-1026, is a synthetic compound that has been studied for its potential use as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide is not fully understood. However, it is believed to work through multiple pathways, including inhibiting the activity of enzymes involved in cancer cell growth and inducing apoptosis. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been studied for its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide in lab experiments is its potential therapeutic effects in various medical conditions. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Orientations Futures
Future research on N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide could focus on further elucidating its mechanism of action and optimizing its use as a therapeutic agent. Additionally, future research could explore the potential use of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide in combination with other therapeutic agents to enhance its effectiveness. Finally, future research could explore the potential use of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide in other medical conditions beyond cancer, inflammation, and neurodegenerative diseases.
Méthodes De Synthèse
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide can be synthesized through a series of chemical reactions starting with 2-hydroxy-5-methylbenzenesulfonamide and 3-methylbenzoyl chloride. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been studied for its potential use in treating various medical conditions, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has also shown that N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been studied for its potential neuroprotective effects.
Propriétés
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-4-3-5-12(8-10)15(20)18-16(21)17-13-9-11(2)6-7-14(13)19/h3-9,19H,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJXDDSEUZRJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)

![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5707176.png)
![2-(benzylthio)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5707192.png)

![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5707214.png)
![N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5707223.png)


![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5707244.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)
